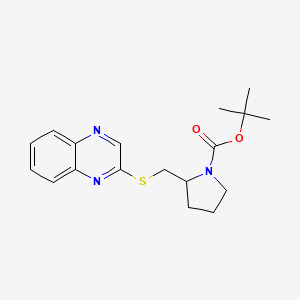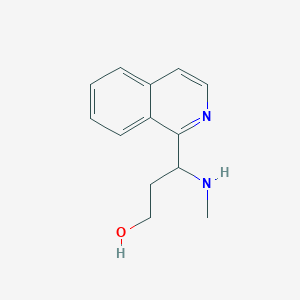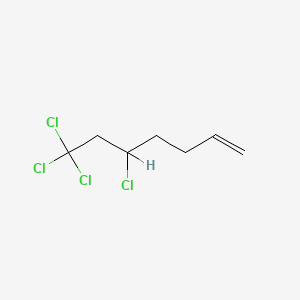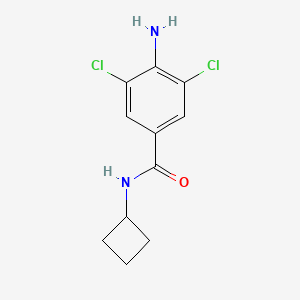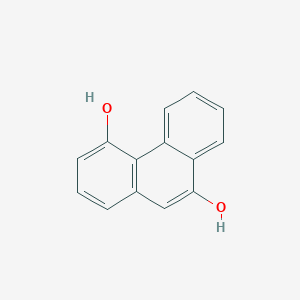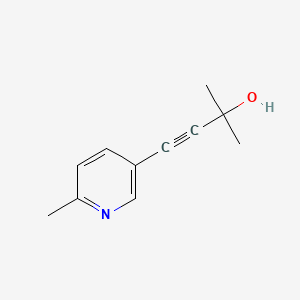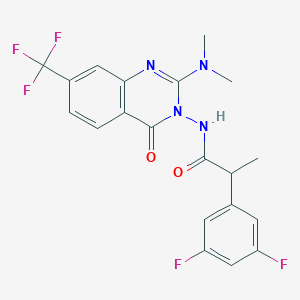
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride is a chemical compound with the molecular formula C19H23NO·HCl. It is a derivative of morpholine, a heterocyclic amine, and features a biphenyl group attached to the morpholine ring via a propyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride typically involves the following steps:
-
Formation of the Biphenyl Propyl Intermediate: : The initial step involves the synthesis of a biphenyl propyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where biphenyl is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
-
Attachment of the Morpholine Ring: : The biphenyl propyl intermediate is then reacted with morpholine. This step usually involves nucleophilic substitution, where the propyl group of the intermediate displaces a leaving group on the morpholine ring.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .
化学反应分析
Types of Reactions
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halides (e.g., NaCl, KBr) in polar solvents, alkoxides (e.g., NaOCH3) in alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives
科学研究应用
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The biphenyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with specific amino acid residues, modulating the activity of the target proteins and pathways .
相似化合物的比较
Similar Compounds
- 4-(3-(4-Butoxyphenyl)propyl)morpholine hydrochloride
- 4-(3-(4-Methoxyphenyl)propyl)morpholine hydrochloride
- 4-(3-(4-Chlorophenyl)propyl)morpholine hydrochloride
Comparison
4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride is unique due to the presence of the biphenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and steric bulk. This makes it more effective in crossing biological membranes and interacting with hydrophobic pockets of target proteins compared to its analogs with simpler aromatic substituents .
属性
CAS 编号 |
50910-37-7 |
|---|---|
分子式 |
C19H24ClNO |
分子量 |
317.9 g/mol |
IUPAC 名称 |
4-[3-(4-phenylphenyl)propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20;/h1-3,6-11H,4-5,12-16H2;1H |
InChI 键 |
BADFOFNTZYJKPW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


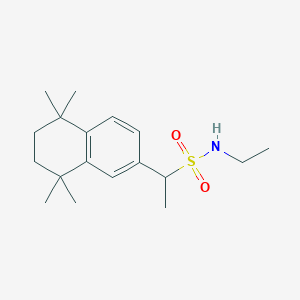

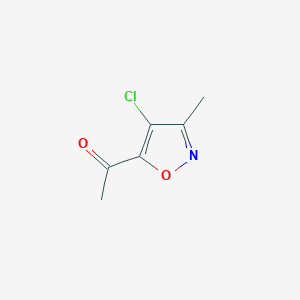

![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)

